REACTION_CXSMILES
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Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[OH2:12]>O.[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.[Pd].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:12]1[CH:4]=[CH:3][CH:2]=[C:10]1[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3.4,^1:30,49|
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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BrC1=CC=C2CC(NC2=C1)=O
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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0.31 g
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Type
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catalyst
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Smiles
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O.[Cl-].C(C)[N+](CC)(CC)CC
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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WASH
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Details
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The pad of celite was washed with EtOAc
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Type
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CUSTOM
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Details
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separated
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Type
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WASH
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Details
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The aqueous layer was washed with EtOAc (2×20 mL each)
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Type
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WASH
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Details
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The combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The volatiles ere removed in vacuo
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Type
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CUSTOM
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Details
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The resulting residue was triturated with diethyl ether
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Type
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FILTRATION
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Details
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the solid was collected by filtration (0.13 g, 34%)
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Name
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Type
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|
Smiles
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O1C(=CC=C1)C1=CC=C2CC(NC2=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |